molecular formula C12H10O2S B1583677 2-(4-Methoxybenzoyl)thiophene CAS No. 4160-63-8

2-(4-Methoxybenzoyl)thiophene

Cat. No. B1583677
CAS RN: 4160-63-8
M. Wt: 218.27 g/mol
InChI Key: KYVBFEMQEUXVQB-UHFFFAOYSA-N
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Description

“2-(4-Methoxybenzoyl)thiophene” is a chemical compound with the molecular formula C12H10O2S and a molecular weight of 218.272 . It is also known by other names such as “Methanone, (4-methoxyphenyl)-2-thienyl-” and "p-anisyl thiophen-2-yl ketone" .


Synthesis Analysis

The synthesis of thiophene derivatives, including “2-(4-Methoxybenzoyl)thiophene”, has been a topic of interest in recent scientific literature . Various methods have been used, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzoyl)thiophene” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

“2-(4-Methoxybenzoyl)thiophene” appears as a white to brownish fluffy crystalline powder . It has a melting point of 74-75 °C .

Scientific Research Applications

Thiophene derivatives have been the subject of interest for a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

  • Industrial Chemistry and Material Science : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs) : They are used in the fabrication of OFETs .
  • Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .
  • Pharmacological Properties : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Nonsteroidal Anti-Inflammatory Drug : For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Safety And Hazards

The safety data sheet for “2-(4-Methoxybenzoyl)thiophene” indicates that it may cause irritation of the digestive tract and respiratory tract . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

While specific future directions for “2-(4-Methoxybenzoyl)thiophene” are not mentioned in the available literature, thiophene derivatives are a topic of ongoing research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

(4-methoxyphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVBFEMQEUXVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194425
Record name p-Anisyl thiophen-2-yl ketone
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Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzoyl)thiophene

CAS RN

4160-63-8
Record name (4-Methoxyphenyl)-2-thienylmethanone
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Record name p-Anisyl thiophen-2-yl ketone
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Record name 4160-63-8
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Record name p-Anisyl thiophen-2-yl ketone
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Record name p-anisyl thiophen-2-yl ketone
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Record name 2-(4-Methoxybenzoyl)thiophene
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Synthesis routes and methods

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.081 g), commercially available 2-thenoyl chloride (1.466 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. for 8 hours. The reaction mixture was treated in the same manner as described in Example 35 to obtain 965 mg of the title compound (yield: 44%).
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
1.466 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LI Belen'kii, GP Gromova, AV Kolotaev, SI Luiksaar - Arkivoc, 2001 - arkat-usa.org
Aryldichlorocarbenium tetrachloroaluminates are shown to be preferable reagents for the aroylation of 2-acetylthiophene, while the usual ArCOCl· AlCl3 complexes give better results in …
Number of citations: 3 www.arkat-usa.org
JP O'Donnell, DK Dalvie, AS Kalgutkar… - Drug metabolism and …, 2003 - ASPET
The nonsteroidal anti-inflammatory agent (±)-suprofen [α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid] was evaluated as a P450 2C9 inactivator. (±)-Suprofen inactivated the …
Number of citations: 97 dmd.aspetjournals.org
DR Arnold, RJ Birtwell - Journal of the American Chemical Society, 1973 - ACS Publications
The ultraviolet absorption andphosphorescence emission spectra of 2-and 3-benzoylthiophene and their p-cyano and p-methoxy derivativeshave been measured. Partial state …
Number of citations: 71 pubs.acs.org
C Tian, M Chen, H Tian, Z Nan, Y Liang… - Journal of Materials …, 2019 - pubs.rsc.org
Fullerenes are considered to be promising acceptor materials for the fabrication of bulk-heterojunction polymer solar cells (PSCs) due to their excellent physical and chemical properties…
Number of citations: 4 pubs.rsc.org
J Wang, J Wang, M Davis, W DeMaio… - … Strategies for Drug …, 2005 - Wiley Online Library
A summary of our efforts to screen drug candidates for the formation of reactive metabolites and to characterize the structures of such metabolites with mass spectrometry is presented. …
Number of citations: 1 onlinelibrary.wiley.com
Y Hu, S Yang, FB Shilliday, BR Heyde… - Drug Metabolism and …, 2010 - ASPET
The thiophene moiety is considered a structural alert in molecular design in drug discovery, largely because several thiophene-containing drugs, including tienilic acid and suprofen, …
Number of citations: 20 dmd.aspetjournals.org
CD Gabbutt, BM Heron, SB Kolla, M Mcgivern - 2008 - Wiley Online Library
The synthesis of the unsymmetrical triarylmethine dyes 4derived from a lithiated naphthopyran and diaryl ketones is reported. In toluene solution 4 display a typical reversible …
DK Dalvie, AS Kalgutkar… - Chemical research in …, 2002 - ACS Publications
Organic compounds containing five-membered aromatic heterocyclic rings are widely distributed in nature and often play an important role in various biochemical processes. …
Number of citations: 556 pubs.acs.org
SS Hall, SE Farahat - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
Tandem arylation‐reduction of a series of acyl heterocycles using phenyl‐, 4‐methylphenyl‐, and 4‐methoxy‐phenyllithium reagents followed by lithium‐ammonia‐ammonium chloride …
Number of citations: 11 onlinelibrary.wiley.com
PD Mosier, PC Jurs, LL Custer… - Chemical research in …, 2003 - ACS Publications
We report several binary classification models that directly link the genetic toxicity of a series of 140 thiophene derivatives with information derived from the compounds' molecular …
Number of citations: 62 pubs.acs.org

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